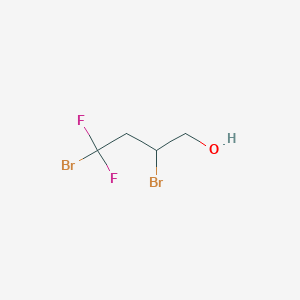

2,4-Dibromo-4,4-difluoro-1-butanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-4,4-difluoro-1-butanol is a chemical compound with the molecular formula C4H6Br2F2O . It is a derivative of butanol, where two hydrogen atoms are replaced by bromine atoms and two hydrogen atoms are replaced by fluorine atoms at the 2nd and 4th positions .

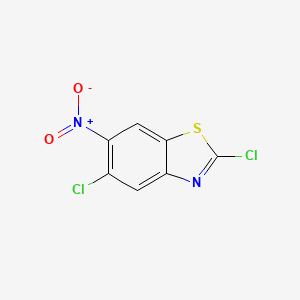

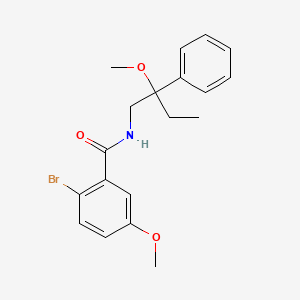

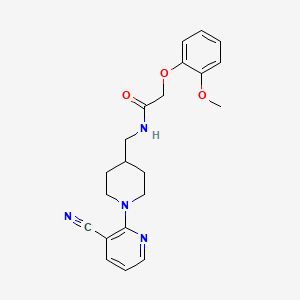

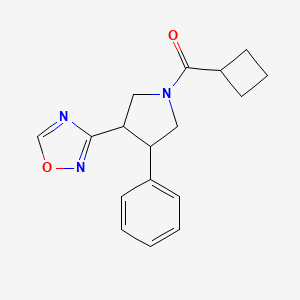

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula C4H6Br2F2O . It consists of a butanol backbone with bromine and fluorine atoms substituted at the 2nd and 4th positions .Scientific Research Applications

Fermentative Butanol Production

Butanol derivatives, including 2,4-Dibromo-4,4-difluoro-1-butanol, could potentially be used as intermediates in the fermentative production of butanol. This process, leveraging the capabilities of clostridia bacteria, has been explored for its potential in renewable fuel production. The fermentative approach to butanol production is noteworthy for its use of renewable resources, highlighting a potential area of application for butanol derivatives in sustainable chemical processes (Lee et al., 2008).

Combustion and Fuel Applications

Research on butanol isomers, including studies on their combustion kinetics and potential as bio-derived fuels or blending agents, suggests a broader application range for butanol derivatives. These studies highlight the unique properties of butanol isomers in combustion processes, offering insights into how derivatives like this compound might be utilized in developing biofuels and enhancing fuel properties (Sarathy et al., 2012).

Material Science and Molecular Sieving

Butanol derivatives are also relevant in the field of material science, particularly in the development of metal-organic frameworks (MOFs) for gas/vapor separation. The specific structural and chemical properties of butanol derivatives can influence the design and functionalization of MOFs, enabling selective adsorption kinetics and molecular sieving capabilities. This application is crucial for separation processes in chemical industries, underscoring the versatility of butanol derivatives (Xue et al., 2015).

Chemical Synthesis and Kinetics

The detailed study of butanol derivatives, including their conformational landscapes and reaction kinetics, provides essential knowledge for their use in synthetic chemistry. Understanding the intricate conformational relaxation paths and reaction mechanisms of these compounds is vital for designing efficient synthetic routes and applications in medicinal chemistry (Lu et al., 2020).

properties

IUPAC Name |

2,4-dibromo-4,4-difluorobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2F2O/c5-3(2-9)1-4(6,7)8/h3,9H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLMPCIDNLNBFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)Br)C(F)(F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2726182.png)

![3-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2726184.png)

![N-[(E)-dimethylaminomethylideneamino]benzamide](/img/structure/B2726196.png)